molecular formula C10H18O3 B13597208 2-Cycloheptyl-2-methoxyaceticacid

2-Cycloheptyl-2-methoxyaceticacid

Cat. No.: B13597208
M. Wt: 186.25 g/mol
InChI Key: IUUSTHYFIAAJSY-UHFFFAOYSA-N
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Description

General Context of Alpha-Substituted Carboxylic Acids in Organic Synthesis and Chemical Biology

Alpha-substituted carboxylic acids are a pivotal class of molecules in the realms of organic synthesis and chemical biology. The carbon atom adjacent to the carboxyl group, known as the alpha-carbon, possesses unique reactivity that allows for the introduction of various functional groups. libretexts.orgyoutube.com This strategic modification at the alpha-position is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors.

One of the most classic and effective methods for achieving alpha-substitution is the Hell-Volhard-Zelinskii (HVZ) reaction, which facilitates the alpha-bromination of carboxylic acids. youtube.comlibretexts.org This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide, followed by a water workup. youtube.com The resulting α-bromo acid is a versatile intermediate that can be converted into a wide array of other alpha-substituted derivatives through nucleophilic substitution reactions. libretexts.org For instance, reaction with ammonia (B1221849) can yield α-amino acids, the fundamental building blocks of proteins. youtube.com

The ability to introduce substituents at the alpha-position provides a powerful tool for modulating the chemical and physical properties of carboxylic acids. These modifications can influence acidity, lipophilicity, and steric hindrance, which in turn can impact a molecule's biological activity. The synthesis of various heterocyclic acetic acid derivatives, for example, has led to the discovery of compounds with potential antimicrobial and anti-inflammatory properties. nih.govnih.gov

Significance of Methoxyacetic Acid Derivatives in the Development of Advanced Chemical Entities

Methoxyacetic acid (CH₃OCH₂CO₂H) is the simplest ether carboxylic acid and serves as a valuable scaffold in the development of more complex chemical entities. wikipedia.org Its derivatives have found applications in diverse areas, including as protecting groups in organic synthesis. The methoxyacetate (B1198184) (MAc) group, for example, is valued for its stability and the ability to be selectively removed under specific conditions. nih.gov

From a biological perspective, methoxyacetic acid itself has been identified as a metabolite of the industrial solvent 2-methoxyethanol (B45455) and has been studied for its effects on cellular processes. wikipedia.orgnih.gov Research has indicated that methoxyacetic acid can induce apoptosis and inhibit the growth of certain tumor cells. wikipedia.orgnih.gov This has spurred interest in synthesizing and evaluating methoxyacetic acid derivatives as potential therapeutic agents. The core structure, with its ether linkage and carboxylic acid function, provides a template that can be systematically modified to explore structure-activity relationships. For instance, the synthesis of various substituted thiazolyl-acetic acid derivatives has been pursued to develop new antimicrobial agents. nih.gov

Structural and Conformational Influence of Cycloheptyl Moieties in Organic Molecules

The specific conformation adopted by the cycloheptyl ring can influence how the molecule interacts with biological targets, such as enzymes or receptors. The spatial arrangement of the substituents on the ring is not fixed, and the molecule can potentially adapt its shape to fit into a binding site. nih.gov This flexibility can be advantageous in drug design, as it may lead to enhanced binding affinity and selectivity. The conformational properties of cyclic structures are a key determinant of their biological activity and reactivity. semanticscholar.orgnih.gov

Research Gaps and Unexplored Avenues Pertaining to 2-Cycloheptyl-2-methoxyaceticacid

Despite the well-established importance of both alpha-substituted acetic acids and cycloalkyl-containing compounds, the specific molecule this compound remains largely unexplored in the scientific literature. A search of chemical databases reveals its basic structural information, but detailed studies on its synthesis, properties, and potential applications are conspicuously absent. uni.lunih.gov

This lack of research presents a clear gap and a compelling opportunity for investigation. Key research questions that remain unanswered include:

Synthesis: What are the most efficient and stereoselective methods for synthesizing this compound? Can modifications of the Hell-Volhard-Zelinskii reaction or other alpha-alkylation strategies be effectively applied?

Conformational Analysis: What are the preferred conformations of the cycloheptyl ring in this molecule, and how does the presence of the methoxy (B1213986) and carboxylic acid groups at the alpha-position influence this preference?

Physicochemical Properties: What are the key physicochemical properties of this compound, such as its pKa, lipophilicity (logP), and solubility?

Biological Activity: Does this compound exhibit any interesting biological activities? Given the properties of its parent structures, it could be a candidate for screening in assays for anticancer, antimicrobial, or anti-inflammatory effects.

The exploration of this compound and its derivatives could lead to the discovery of new chemical entities with unique properties and potential applications in materials science or medicine. The combination of the conformationally flexible cycloheptyl group with the electronically distinct methoxyacetic acid core presents a rich area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-cycloheptyl-2-methoxyacetic acid

InChI

InChI=1S/C10H18O3/c1-13-9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

IUUSTHYFIAAJSY-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCCC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 2 Cycloheptyl 2 Methoxyaceticacid

Retrosynthetic Analysis and Strategic Disconnections for 2-Cycloheptyl-2-methoxyaceticacid

A retrosynthetic analysis of 2-Cycloheptyl-2-methoxyacetic acid identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The primary disconnections are:

Cα-C(cycloheptyl) bond (A): This disconnection suggests an alkylation of a methoxyacetic acid equivalent with a cycloheptyl halide or a related electrophile.

Cα-O(methoxy) bond (B): This pathway points towards the etherification of a 2-cycloheptyl-2-hydroxyacetic acid precursor.

Cα-C(arboxyl) bond (C): This disconnection implies a carboxylation of a cycloheptyl(methoxy)methane derivative.

These disconnections form the basis for the proposed de novo synthesis approaches.

De Novo Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised.

Alpha-Alkylation and Carbonyl Functionalization Routes

This approach focuses on forming the Cα-C(cycloheptyl) bond via an alkylation reaction. A plausible route would involve the alkylation of a methoxyacetate (B1198184) ester enolate with a cycloheptyl halide.

The reaction would proceed as follows:

Enolate Formation: An appropriate ester of methoxyacetic acid, such as ethyl methoxyacetate, is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to quantitatively form the corresponding enolate. youtube.com

Alkylation: The generated enolate then acts as a nucleophile, attacking an electrophilic cycloheptyl source, such as cycloheptyl bromide, in an SN2 reaction to form ethyl 2-cycloheptyl-2-methoxyacetate. openstax.org

Hydrolysis: The final step involves the saponification of the ester using a base like sodium hydroxide (B78521), followed by an acidic workup to yield the target carboxylic acid.

StepReactantsReagentsProduct
1Ethyl methoxyacetateLithium diisopropylamide (LDA)Lithium enolate of ethyl methoxyacetate
2Lithium enolate, Cycloheptyl bromide-Ethyl 2-cycloheptyl-2-methoxyacetate
3Ethyl 2-cycloheptyl-2-methoxyacetate1. NaOH (aq) 2. H₃O⁺2-Cycloheptyl-2-methoxyacetic acid

Etherification Strategies for Methoxy (B1213986) Group Introduction

This strategy involves the formation of the Cα-O(methoxy) bond as a key step. The synthesis would begin with a cycloheptyl-substituted glyoxylic acid or its ester, which is then reduced and subsequently etherified.

A potential sequence is:

Precursor Synthesis: Cycloheptylmagnesium bromide could be reacted with diethyl oxalate (B1200264) to form ethyl 2-cycloheptyl-2-oxoacetate.

Reduction: The α-keto ester is then selectively reduced to the corresponding α-hydroxy ester, ethyl 2-cycloheptyl-2-hydroxyacetate, using a mild reducing agent like sodium borohydride (B1222165).

Etherification: The hydroxyl group is then methylated. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride to form an alkoxide, which is then treated with a methylating agent such as methyl iodide or dimethyl sulfate. prepchem.comacs.org

Hydrolysis: The resulting ethyl 2-cycloheptyl-2-methoxyacetate is hydrolyzed to the final product as described previously.

StepReactantsReagentsProduct
1Cycloheptylmagnesium bromide, Diethyl oxalate-Ethyl 2-cycloheptyl-2-oxoacetate
2Ethyl 2-cycloheptyl-2-oxoacetateSodium borohydride (NaBH₄)Ethyl 2-cycloheptyl-2-hydroxyacetate
3Ethyl 2-cycloheptyl-2-hydroxyacetate1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)Ethyl 2-cycloheptyl-2-methoxyacetate
4Ethyl 2-cycloheptyl-2-methoxyacetate1. NaOH (aq) 2. H₃O⁺2-Cycloheptyl-2-methoxyacetic acid

Carboxylation and Ester Hydrolysis Pathways

This route builds the molecule through the introduction of the carboxyl group.

The proposed pathway is:

Precursor Synthesis: Cycloheptanecarboxaldehyde can be converted to its corresponding cyanohydrin, which is then methylated to form 2-cycloheptyl-2-methoxymethanenitrile.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile functional group would yield the carboxylic acid directly. Nitrile hydrolysis is a standard method for carboxylic acid synthesis. mnstate.edu

An alternative carboxylation approach involves:

Formation of an Organometallic Reagent: Starting from a suitable precursor like (bromomethyl)cycloheptane, one could form a Grignard reagent. This would then be reacted with a methoxycarbonylating agent. A more direct approach, though potentially challenging, would be the deprotonation of cycloheptyl methyl ether at the α-position using a strong base, followed by carboxylation.

Carboxylation: The organometallic intermediate is then reacted with carbon dioxide (CO₂) to form the carboxylate salt. mnstate.edu

Acidic Workup: The reaction mixture is then acidified to produce the final 2-cycloheptyl-2-methoxyacetic acid.

StepReactantsReagentsProduct
12-cycloheptyl-2-methoxymethanenitrileH₃O⁺, heat2-Cycloheptyl-2-methoxyacetic acid
Alt. 1Cycloheptyl(methoxy)methylithium1. CO₂ 2. H₃O⁺2-Cycloheptyl-2-methoxyacetic acid

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The α-carbon of 2-Cycloheptyl-2-methoxyacetic acid is a stereocenter. Therefore, the synthesis of single enantiomers requires an asymmetric approach.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cycloheptyl 2 Methoxyaceticacid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-Cycloheptyl-2-methoxyacetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for a complete assignment of its proton and carbon skeletons, as well as for confirming its connectivity and stereochemistry.

¹H NMR: Comprehensive Proton Assignment, Chemical Shifts, and Coupling Constant Analysis

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, although its position and visibility can be affected by the solvent and concentration. The methine proton (Hα) directly attached to the chiral carbon is anticipated to be a doublet or a more complex multiplet due to coupling with the adjacent cycloheptyl protons, with a predicted chemical shift around 3.8-4.2 ppm. The singlet for the methoxy (B1213986) group protons (-OCH₃) would likely be observed at approximately 3.3-3.6 ppm. The protons on the cycloheptyl ring will present as a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm.

Predicted ¹H NMR Data for 2-Cycloheptyl-2-methoxyacetic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH 10.0 - 12.0 br s -
3.8 - 4.2 d or m 4.0 - 6.0
-OCH₃ 3.3 - 3.6 s -
Cycloheptyl-H 1.2 - 2.0 m -

¹³C NMR: Carbon Skeletal Elucidation and Substituent Effects on Chemical Shifts

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For 2-Cycloheptyl-2-methoxyacetic acid, a total of 10 distinct carbon signals are expected, corresponding to the carbonyl carbon, the chiral α-carbon, the methoxy carbon, and the seven carbons of the cycloheptyl ring.

The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal, appearing around 175-180 ppm. The chiral α-carbon, substituted with both a methoxy and a cycloheptyl group, is expected to resonate in the range of 80-85 ppm. The methoxy carbon should have a chemical shift of approximately 55-60 ppm. The carbons of the cycloheptyl ring will appear in the upfield region, with the carbon directly attached to the chiral center being the most downfield of the ring carbons, likely in the 40-45 ppm range. The remaining cycloheptyl carbons are predicted to resonate between 25 and 35 ppm.

Predicted ¹³C NMR Data for 2-Cycloheptyl-2-methoxyacetic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 175 - 180
80 - 85
-OCH₃ 55 - 60
Cycloheptyl-C1' 40 - 45
Cycloheptyl-C2'/C7' 28 - 33
Cycloheptyl-C3'/C6' 25 - 30
Cycloheptyl-C4'/C5' 26 - 31

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Confirmation of 2-Cycloheptyl-2-methoxyaceticacid

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra and elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. A clear correlation would be expected between the α-methine proton and the adjacent protons on the cycloheptyl ring, helping to trace the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would allow for the definitive assignment of the protonated carbons, such as the α-carbon and the carbons of the cycloheptyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For 2-Cycloheptyl-2-methoxyacetic acid, a NOESY or ROESY spectrum would be instrumental in determining the relative stereochemistry. For instance, a spatial correlation between the α-methine proton and certain protons on the cycloheptyl ring could help to define the preferred conformation of the cycloheptyl group relative to the chiral center.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For 2-Cycloheptyl-2-methoxyacetic acid (C₁₀H₁₈O₃), the calculated exact mass is 186.1256 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) very close to this theoretical value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways for 2-Cycloheptyl-2-methoxyacetic acid would likely involve:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z corresponding to [M-45]⁺.

Cleavage of the Cα-cycloheptyl bond, leading to fragments representing the cycloheptyl cation and the remaining part of the molecule.

Loss of the methoxy group (-OCH₃), giving a fragment at [M-31]⁺.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. The key functional groups in 2-Cycloheptyl-2-methoxyacetic acid would give rise to distinct absorption bands.

The most prominent feature in the IR spectrum would be the broad O-H stretching vibration of the carboxylic acid, expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid functionalities are predicted to be in the 1050-1300 cm⁻¹ region. The C-H stretching vibrations of the cycloheptyl and methoxy groups would be observed around 2850-3000 cm⁻¹. In the Raman spectrum, the C=O stretch is also expected to be a strong band, while the C-H and C-C stretching vibrations of the cycloheptyl ring would provide a characteristic fingerprint.

Predicted Vibrational Spectroscopy Data for 2-Cycloheptyl-2-methoxyacetic acid

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500 - 3300 (broad) Weak
C-H stretch (Aliphatic) 2850 - 3000 Strong
C=O stretch (Carboxylic Acid) 1700 - 1725 Strong
C-O stretch (Ether & Acid) 1050 - 1300 Moderate

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation of this compound (if crystalline)

Should 2-Cycloheptyl-2-methoxyacetic acid be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This powerful technique would allow for the unambiguous determination of its absolute configuration at the chiral center, provided a suitable crystal is obtained and anomalous dispersion methods are employed.

Furthermore, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would offer invaluable insight into the preferred conformation of the flexible cycloheptyl ring and the orientation of the methoxy and carboxylic acid groups. The analysis of the crystal packing would also elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often form dimeric structures in the solid state. To date, no public crystallographic data for this compound is available.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Stereochemistry of Chiral this compound.

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research on the chiroptical properties of 2-Cycloheptyl-2-methoxyacetic acid. Despite the importance of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), in determining the enantiomeric excess and absolute stereochemistry of chiral molecules, no specific experimental or theoretical data for 2-Cycloheptyl-2-methoxyacetic acid has been publicly documented.

The determination of the absolute configuration of a chiral center, such as the one present in 2-Cycloheptyl-2-methoxyacetic acid where the cycloheptyl and methoxy groups are attached to the stereogenic carbon, is crucial for understanding its chemical and biological properties. Typically, this would involve the synthesis of the racemic mixture, followed by chiral resolution to separate the enantiomers. Each enantiomer would then be analyzed using chiroptical methods.

For analogous compounds, such as other 2-alkyl-2-methoxyacetic acids, the electronic transitions of the carboxyl chromophore and the methoxy group would be expected to give rise to characteristic Cotton effects in their CD and ORD spectra. The sign and magnitude of these effects are directly related to the spatial arrangement of the substituents around the chiral center. By comparing the experimentally measured spectra with data from established empirical rules or with quantum-chemical calculations, the absolute stereochemistry (R or S configuration) could be assigned.

Furthermore, the enantiomeric excess (ee) of a non-racemic sample of 2-Cycloheptyl-2-methoxyacetic acid could be determined by comparing its measured optical rotation to the rotation of the pure enantiomer, if that value were known.

However, at present, there are no published studies detailing the synthesis, chiral separation, or spectroscopic analysis of the enantiomers of 2-Cycloheptyl-2-methoxyacetic acid. Consequently, no data tables for its CD/ORD spectra, specific rotation, or established absolute stereochemistry can be provided. Further research is required to elucidate these fundamental stereochemical properties.

Computational and Theoretical Chemistry of 2 Cycloheptyl 2 Methoxyaceticacid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions.

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of 2-Cycloheptyl-2-methoxyacetic acid. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to view the molecule's intrinsic nature.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized molecules like 2-Cycloheptyl-2-methoxyacetic acid. DFT calculations can reveal crucial information about the molecule's electronic landscape.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 2-Cycloheptyl-2-methoxyacetic acid, the HOMO is expected to be localized primarily on the carboxylic acid and methoxy (B1213986) groups, which are rich in electron density. Conversely, the LUMO would likely be distributed over the carbonyl carbon and the acidic proton.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. epstem.net These surfaces map the electrostatic potential onto the electron density, with different colors indicating regions of varying potential. epstem.net For 2-Cycloheptyl-2-methoxyacetic acid, the MEP surface would show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl and methoxy groups, highlighting these as sites susceptible to electrophilic attack. epstem.net Positive potential (blue) would be expected around the acidic hydrogen atom, indicating its propensity for nucleophilic interaction. epstem.net

Fukui functions are another powerful tool derived from DFT for predicting reactivity. They identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites with atomic precision.

Table 1: Illustrative DFT-Calculated Properties for 2-Cycloheptyl-2-methoxyacetic acid

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energy and geometry. mdpi.com

These high-level calculations are invaluable for benchmarking the results from more approximate methods like DFT and for obtaining precise structural parameters such as bond lengths, bond angles, and dihedral angles for 2-Cycloheptyl-2-methoxyacetic acid. For instance, ab initio calculations can precisely determine the geometry of the cycloheptyl ring's most stable conformation and the orientation of the methoxyacetic acid side chain. This level of accuracy is crucial for understanding subtle stereoelectronic effects that can influence the molecule's properties and behavior.

Conformational Analysis of the Cycloheptyl Ring and the Methoxyacetic Acid Moiety in 2-Cycloheptyl-2-methoxyacetic acid.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules. By representing the molecule as a collection of atoms connected by springs (bonds), MM force fields can rapidly calculate the potential energy of different conformations. This allows for a broad search of the conformational landscape to identify low-energy structures.

Molecular Dynamics (MD) simulations build upon MM by introducing the element of time, simulating the natural movements of the atoms in the molecule at a given temperature. osti.gov An MD simulation of 2-Cycloheptyl-2-methoxyacetic acid would reveal how the cycloheptyl ring puckers and how the side chain rotates over time, providing a dynamic picture of its conformational preferences.

Furthermore, these computational methods can be used to calculate the energy barriers for rotation around key single bonds, such as the bond connecting the cycloheptyl ring to the chiral center and the bonds within the methoxyacetic acid moiety. These rotational barriers provide insight into the flexibility of the molecule and the ease with which it can transition between different conformations.

Table 2: Illustrative Conformational Data for the Cycloheptyl Ring

Conformation Relative Energy (kcal/mol) Key Dihedral Angles
Twist-Chair 0.0 Illustrative values
Chair 1.4 Illustrative values
Boat 2.5 Illustrative values

Note: The values in this table are illustrative and based on known conformational preferences of cycloheptane. The presence of the substituent would influence these energies.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for 2-Cycloheptyl-2-methoxyacetic acid.

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of 2-Cycloheptyl-2-methoxyacetic acid. epstem.net By calculating the magnetic shielding of each nucleus in the molecule's calculated equilibrium geometry, a theoretical NMR spectrum can be generated. epstem.net Comparing this predicted spectrum with experimental data can confirm the proposed structure.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT or ab initio methods, can predict the wavenumbers and intensities of the vibrational bands in the IR spectrum. shimadzu.com These calculations can help in assigning the peaks in an experimental spectrum to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid, the C-O stretches of the ether and acid, and the various C-H bending and stretching modes of the cycloheptyl ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For 2-Cycloheptyl-2-methoxyacetic acid, the primary electronic transitions are expected to be the n -> π* and π -> π* transitions associated with the carbonyl group of the carboxylic acid.

Table 3: Illustrative Predicted Spectroscopic Data for 2-Cycloheptyl-2-methoxyacetic acid

Spectrum Parameter Predicted Value Assignment
¹³C NMR Chemical Shift (δ) ~175 ppm Carbonyl carbon (C=O)
¹H NMR Chemical Shift (δ) ~3.8 ppm Methine proton (CH-O)
IR Wavenumber (cm⁻¹) ~1710 cm⁻¹ C=O stretch

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in the molecule. Actual values would require specific calculations.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations Involving 2-Cycloheptyl-2-methoxyacetic acid.

The reactivity of 2-Cycloheptyl-2-methoxyacetic acid is primarily dictated by the interplay of the carboxylic acid, the α-methoxy group, and the bulky cycloheptyl substituent. Computational studies on analogous systems, such as the esterification of other α-alkoxy carboxylic acids and reactions involving cycloalkyl rings, provide a framework for understanding the potential reaction pathways and the nature of their transition states.

One of the fundamental reactions of carboxylic acids is esterification. The mechanism for the acid-catalyzed esterification of a generic carboxylic acid proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps. For 2-Cycloheptyl-2-methoxyacetic acid, the reaction with an alcohol (R'OH) would likely follow this established pathway. Density Functional Theory (DFT) calculations on similar systems can provide insights into the energetics of these steps.

For instance, a DFT study on the esterification of 5- and 7-membered azacycloalkane quaternary salts revealed that the ring conformation in the transition state, rather than the ground state ring strain, dictates the regioselectivity of the reaction. rsc.org This suggests that for reactions involving 2-Cycloheptyl-2-methoxyacetic acid, the conformational flexibility of the cycloheptyl ring will be a critical factor in determining the energy of the transition state. The cycloheptyl group can adopt several low-energy conformations, such as the twist-chair and chair, and the specific conformation adopted in the transition state will significantly influence the reaction barrier.

A hypothetical reaction mechanism for the esterification of 2-Cycloheptyl-2-methoxyacetic acid is the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The transition state for this step would involve the formation of a new C-O bond and the elongation of the C=O bond. The large cycloheptyl group can sterically hinder the approach of the nucleophile, thereby increasing the activation energy.

Table 1: Hypothetical Relative Energies for the Esterification of 2-Cycloheptyl-2-methoxyacetic acid (Based on Analogous Systems)

StepIntermediate/Transition StateRelative Free Energy (kcal/mol) (Illustrative)Key Features
1Reactants (Acid + Alcohol)0.0Initial state
2Protonated Carboxylic Acid+5.0Activation of the carbonyl group
3Transition State 1 (TS1) +20.0 Nucleophilic attack of alcohol
4Tetrahedral Intermediate+10.0Formation of new C-O bond
5Proton Transfer+8.0Preparation for leaving group departure
6Transition State 2 (TS2) +25.0 Elimination of water
7Protonated Ester-5.0Product before deprotonation
8Products (Ester + Water)-10.0Final state

This table is illustrative and based on general principles of esterification and the expected influence of the cycloheptyl group. Actual values would require specific DFT calculations.

Furthermore, decarboxylation is another potential transformation for carboxylic acids. jackwestin.comlibretexts.org For β-keto acids, this process can occur under relatively mild conditions through a cyclic six-membered transition state. libretexts.org While 2-Cycloheptyl-2-methoxyacetic acid is not a β-keto acid, under more forcing conditions, decarboxylation could proceed, although likely with a high activation barrier. The transition state for such a reaction would involve the cleavage of the C-C bond between the carboxyl group and the α-carbon.

Solvation Models and Solvent Effects on the Structure and Reactivity of 2-Cycloheptyl-2-methoxyacetic acid.

The structure and reactivity of 2-Cycloheptyl-2-methoxyacetic acid are significantly influenced by the surrounding solvent. Computational chemistry offers various solvation models to account for these effects, which can be broadly categorized into implicit and explicit models.

Implicit Solvation Models:

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netresearchgate.net These models are computationally efficient and can provide a good qualitative and often quantitative description of solvent effects on molecular properties and reaction energetics.

For 2-Cycloheptyl-2-methoxyacetic acid, an implicit solvation model could be used to study:

Conformational Equilibria: The relative energies of the different conformers of the cycloheptyl ring can be influenced by the polarity of the solvent. A more polar solvent might favor conformations with a larger dipole moment.

Acidity (pKa): The pKa of the carboxylic acid is highly dependent on the solvent. Implicit models can be used to calculate the free energy of deprotonation in different solvents, providing an estimate of the pKa.

Reaction Energetics: The energies of reactants, products, and transition states are all affected by solvation. By performing calculations with an implicit solvent model, one can obtain a more realistic picture of the reaction profile in solution compared to gas-phase calculations.

Explicit Solvation Models:

Explicit solvation models involve the inclusion of a specific number of solvent molecules in the computational model. researchgate.net This approach is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of carboxylic acids.

For 2-Cycloheptyl-2-methoxyacetic acid, an explicit solvation model would be particularly useful for:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Explicit solvent molecules (e.g., water) can form a network of hydrogen bonds with the carboxylic acid, which can influence its conformation and reactivity.

Solvent Shell Structure: Explicit models can provide information about the arrangement of solvent molecules around the solute, revealing the structure of the first solvation shell.

Solvent Effects on Reactivity:

The choice of solvent can dramatically alter the rate and outcome of a reaction. For instance, in the esterification of 2-Cycloheptyl-2-methoxyacetic acid, a polar protic solvent can stabilize the charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy. Conversely, a nonpolar aprotic solvent would offer less stabilization, leading to a slower reaction.

Table 2: Predicted Solvent Effects on the Esterification Rate of 2-Cycloheptyl-2-methoxyacetic acid (Qualitative)

SolventSolvent TypeExpected Relative RateRationale
WaterPolar ProticHighStabilizes charged intermediates and transition states through hydrogen bonding.
Methanol (B129727)Polar ProticHighSimilar to water, can stabilize charged species.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateCan stabilize cations well, but less effective at solvating anions.
Tetrahydrofuran (THF)Moderately Polar AproticLowLimited ability to stabilize charged species.
HexaneNonpolarVery LowPoor solvation of charged intermediates and transition states.

This table provides a qualitative prediction based on general principles of solvent effects on esterification reactions.

Derivatization Strategies and Analogue Synthesis Based on 2 Cycloheptyl 2 Methoxyaceticacid Scaffold

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a wide array of derivatives through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for altering the polarity, solubility, and metabolic stability of a lead compound.

The synthesis of alkyl and aryl esters from 2-cycloheptyl-2-methoxyacetic acid can be achieved through several established methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. msu.edu This reversible reaction can be driven to completion by removing the water formed during the reaction. msu.edu

For the synthesis of more complex or sterically hindered esters, the carboxylic acid can be first converted to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol or phenol (B47542) to yield the corresponding ester. msu.edu This method is generally high-yielding and proceeds under mild conditions.

Another approach involves the use of coupling reagents, which activate the carboxylic acid for nucleophilic attack by the alcohol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed for this purpose. nih.gov

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product
2-Cycloheptyl-2-methoxyacetic acid Methanol (B129727) H₂SO₄ Methyl 2-cycloheptyl-2-methoxyacetate
2-Cycloheptyl-2-methoxyacetic acid Phenol SOCl₂, then Pyridine Phenyl 2-cycloheptyl-2-methoxyacetate

Amide bond formation is a cornerstone of medicinal chemistry, and various methods can be applied to synthesize amides from 2-cycloheptyl-2-methoxyacetic acid. Similar to esterification, the carboxylic acid can be activated using coupling reagents like DCC or 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of the desired amine. koreascience.krorganic-chemistry.org For sterically hindered carboxylic acids, the use of methanesulfonyl chloride and triethylamine (B128534) can efficiently produce N-methoxy-N-methyl (Weinreb) amides. organic-chemistry.org

Hydrazides are synthesized by reacting the corresponding ester of 2-cycloheptyl-2-methoxyacetic acid with hydrazine (B178648) hydrate. This reaction is typically performed in an alcoholic solvent under reflux.

Hydroxamic acids are a class of compounds known for their metal-chelating properties and are often synthesized from carboxylic acids. nih.govresearchgate.net A common method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an ester, with hydroxylamine (B1172632). unimi.itnih.gov Alternatively, coupling reagents can be used to directly form the hydroxamic acid from the carboxylic acid and hydroxylamine. nih.gov For delicate substrates, protected hydroxylamine derivatives like O-(tetrahydro-2H-pyran-2-yl) hydroxylamine can be used, followed by a deprotection step. nih.gov

Table 2: Synthesis of Amide, Hydrazide, and Hydroxamic Acid Derivatives

Starting Material Reagent(s) Product Type
2-Cycloheptyl-2-methoxyacetic acid Amine, DCC Amide
Methyl 2-cycloheptyl-2-methoxyacetate Hydrazine hydrate Hydrazide

Modifications of the Cycloheptyl Ring

Diversification of the cycloheptyl ring introduces structural complexity and allows for the exploration of how changes in the lipophilicity and conformation of this moiety affect biological activity.

Stereoselective functionalization of the cycloheptyl ring can lead to the formation of chiral derivatives with specific three-dimensional arrangements. Asymmetric epoxidation, for instance, can be achieved using organocatalysts, which can lead to the formation of epoxides with modest to high enantioselectivity. rsc.org The opening of these epoxides can be influenced by the conformation of the cyclohexane (B81311) ring, often proceeding through a chair-like transition state. youtube.comyoutube.com The stereochemistry of the resulting diols can be predicted based on the reaction mechanism and the stereochemistry of the starting epoxide. youtube.com

Hydroxylation at unactivated C-H bonds of the cycloheptyl ring can be achieved using various catalytic systems. For example, non-heme Mn catalysts have been shown to perform regio- and stereoselective hydroxylation. acs.org These reactions often proceed through radical intermediates.

Halogenation of the cycloheptyl ring provides a handle for further diversification through cross-coupling reactions. While direct halogenation of alkanes can be challenging, radical halogenation using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the cycloheptyl ring. The regioselectivity of this reaction can be influenced by the stability of the resulting radical intermediate. More recently, dual photoredox and cobalt catalysis has been developed for the formal 1,3-hydrohalogenation of allyl carboxylates, which could be a potential route for functionalizing derivatives of the scaffold. acs.org

Once halogenated, the cycloheptyl ring can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings. wikipedia.orgyoutube.comnobelprize.org These reactions allow for the formation of new carbon-carbon bonds by coupling the halogenated cycloheptyl derivative with organoboron, organozinc, or organotin reagents, respectively. nobelprize.orgyoutube.com This strategy enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the cycloheptyl ring.

Table 3: Cycloheptyl Ring Diversification Strategies

Reaction Type Reagents Functional Group Introduced
Stereoselective Epoxidation m-CPBA, Chiral Catalyst Epoxide
Radical Halogenation NBS, Light/Initiator Bromine
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl group

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group on the α-carbon of the acetic acid moiety can also be a target for chemical modification, primarily through demethylation to reveal a hydroxyl group.

O-demethylation can be a challenging transformation due to the stability of the methyl ether. chem-station.com However, several reagents are available to effect this change. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for cleaving methyl ethers, often at low temperatures. chem-station.comrsc.org Another common method involves heating the substrate with strong Brønsted acids like 47% hydrobromic acid (HBr), sometimes in the presence of acetic acid as a cosolvent. chem-station.comrsc.org Alkyl thiols, in the presence of a strong base, can also be used for demethylation under non-acidic conditions. chem-station.com The resulting hydroxyl group can then be further functionalized, for example, by acylation or alkylation, to introduce new functionalities into the molecule. The choice of demethylation reagent often depends on the presence of other functional groups in the molecule to avoid undesired side reactions. researchgate.net

Table 4: Reagents for O-Demethylation

Reagent Conditions Notes
Boron tribromide (BBr₃) Low temperature (e.g., -78 °C to rt) Highly effective, but moisture sensitive. chem-station.comrsc.org
Hydrobromic acid (47% HBr) High temperature (e.g., 115-130 °C) Strong acid, can be corrosive. chem-station.comrsc.org

Demethylation to Corresponding Hydroxyacetic Acid Derivatives

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers, and by extension, alpha-methoxy ethers, is boron tribromide (BBr₃) . orgsyn.orgresearchgate.netcommonorganicchemistry.com The reaction typically proceeds by the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. commonorganicchemistry.com This process is often carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0°C to room temperature. commonorganicchemistry.com The reaction is generally clean and provides good to excellent yields of the corresponding phenol or alcohol. researchgate.net

General Reaction Conditions for Demethylation using Boron Tribromide:

ReagentSolventTemperatureReaction TimeNotes
Boron Tribromide (BBr₃)Dichloromethane (DCM)0°C to Room Temp1-24 hoursSensitive to moisture. orgsyn.org
Boron Trichloride (BCl₃)Dichloromethane (DCM)-20°C to Room Temp1-12 hoursCan also be effective for ether cleavage.
Trimethylsilyl Iodide (TMSI)Acetonitrile (MeCN)Room Temperature1-6 hoursA milder alternative to boron halides.

It is important to note that while these methods are generally effective for demethylation, their application to 2-cycloheptyl-2-methoxyacetic acid would require empirical optimization to achieve the desired outcome without affecting other functional groups.

Transetherification and Other Ether Transformations

The methoxy group of 2-cycloheptyl-2-methoxyacetic acid can also be exchanged for other alkoxy groups through transetherification. This transformation allows for the introduction of a variety of ether functionalities, potentially altering the steric and electronic properties of the molecule. Transetherification reactions can be catalyzed by both acids and bases. organic-chemistry.orgacs.org

Acid-catalyzed transetherification typically involves the protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by another alcohol results in the displacement of methanol and the formation of a new ether. Lewis acids can also promote this transformation.

Base-catalyzed transetherification, while less common for simple ethers, can be achieved under specific conditions, particularly with activated substrates.

Furthermore, the related transesterification reaction, where the alkoxy group of an ester is exchanged, is a well-established process. researchgate.netyoutube.comorganic-chemistry.org By first converting the carboxylic acid of 2-cycloheptyl-2-methoxyacetic acid to an ester, a wide range of different esters can be synthesized through transesterification with various alcohols under acidic or basic conditions.

Synthesis of Polymeric Precursors and Oligomers Incorporating 2-Cycloheptyl-2-methoxyacetic acid Subunits

The bifunctional nature of 2-cycloheptyl-2-hydroxyacetic acid (obtained after demethylation) makes it a suitable candidate for incorporation into polymeric structures, particularly polyesters. ibm.comnih.gov Polyesters are synthesized through the polycondensation of diacids with diols, or the ring-opening polymerization of cyclic esters. researchgate.netrsc.org

To incorporate the 2-cycloheptyl-2-hydroxyacetic acid subunit into a polyester (B1180765), it could be utilized in one of two primary ways:

As a chain terminator or for side-chain functionalization: The single hydroxyl and carboxylic acid groups allow it to be attached to the ends of a polymer chain or as a pendant group, thereby introducing the cycloheptyl moiety and its associated properties to the bulk polymer.

As a monomer precursor: The molecule itself is not a traditional A-B or AA/BB monomer for linear polyester synthesis. However, it could be chemically modified to create a suitable monomer. For instance, the carboxylic acid could be reacted with a diol to form a new molecule with two terminal hydroxyl groups, which could then be polymerized with a diacid.

The synthesis of functional polyesters bearing specific side groups is an active area of research, with applications in drug delivery and tissue engineering. nih.govrsc.org The incorporation of the bulky and lipophilic cycloheptyl group could influence the thermal properties, solubility, and degradation profile of the resulting polyester. researchgate.net

Combinatorial and Parallel Synthesis Approaches for Library Generation of 2-Cycloheptyl-2-methoxyacetic acid Derivatives

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large libraries of related compounds from a common scaffold. wikipedia.org The 2-cycloheptyl-2-methoxyacetic acid scaffold is well-suited for such approaches, allowing for the systematic exploration of chemical space around this core structure.

A common strategy in combinatorial synthesis is solid-phase synthesis , where the scaffold is attached to a solid support (resin). wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For the 2-cycloheptyl-2-methoxyacetic acid scaffold, the carboxylic acid could be used as the attachment point to the resin.

From the resin-bound scaffold, a variety of transformations can be performed in a parallel or split-and-pool fashion: wikipedia.org

Amide Library Synthesis: The carboxylic acid can be coupled with a diverse library of amines to generate a corresponding amide library.

Ester Library Synthesis: Similarly, coupling with a library of alcohols would yield an ester library.

Derivatization of the Hydroxy Group: Following demethylation to the hydroxy acid, the resulting hydroxyl group can be acylated or alkylated with a variety of reagents to further increase the diversity of the library. acs.org

Illustrative Combinatorial Synthesis Approach:

StepReactionReagentsPurpose
1Resin Loading2-Cycloheptyl-2-methoxyacetic acid, Coupling Agent, ResinAnchor scaffold to solid support
2Amine CouplingDiverse set of primary and secondary aminesGenerate an amide library
3CleavageCleavage Cocktail (e.g., TFA)Release the final compounds from the resin
4PurificationHPLCIsolate and purify library members

Such combinatorial approaches, including dynamic combinatorial chemistry, can accelerate the discovery of molecules with desired properties by efficiently generating and screening large numbers of derivatives. nih.gov

Exploration of Molecular Interactions and Biochemical Target Engagement in Vitro and in Silico

In Vitro Enzyme Inhibition/Activation Studies with 2-Cycloheptyl-2-methoxyaceticacid and its Analogues.

No publicly available studies on the in vitro enzyme inhibition or activation of 2-Cycloheptyl-2-methoxyacetic acid or its analogues were found.

There is no available data on the kinetic characterization of interactions between 2-Cycloheptyl-2-methoxyacetic acid and any enzyme.

No specific enzyme targets for 2-Cycloheptyl-2-methoxyacetic acid have been identified in the scientific literature.

Receptor Binding Assays (Non-Mammalian/Non-Human Cell-Free Systems) and Ligand Efficiency Principles.

No receptor binding assays for 2-Cycloheptyl-2-methoxyacetic acid in non-mammalian or non-human cell-free systems have been reported. Consequently, no data on its ligand efficiency is available.

Computational Docking and Molecular Dynamics Simulations of this compound with Hypothetical Protein Targets.

No computational docking or molecular dynamics simulation studies for 2-Cycloheptyl-2-methoxyacetic acid have been published.

Without computational studies, there is no information on the potential binding modes, interaction hotspots, or conformational changes of 2-Cycloheptyl-2-methoxyacetic acid with any protein target.

No in silico SAR studies for 2-Cycloheptyl-2-methoxyacetic acid have been documented.

Utilization of 2-Cycloheptyl-2-methoxyacetic acid as a Chemical Probe for Investigating Biochemical Pathways (in Vitro and Cell-Based Models)

No research findings have been published that describe the use of 2-Cycloheptyl-2-methoxyacetic acid as a chemical probe in in vitro or cell-based assays to investigate biochemical pathways.

Rational Design Principles for Novel Ligands Based on the 2-Cycloheptyl-2-methoxyacetic acid Scaffold for Specific Molecular Targets

There is no available information on the use of the 2-Cycloheptyl-2-methoxyacetic acid scaffold in the rational design of new ligands for specific molecular targets. The structural features of this compound, including the cycloheptyl and methoxyacetic acid moieties, could theoretically be explored for such purposes, but no such research has been documented.

Potential Applications in Materials Science and Industrial Catalysis

Incorporation of 2-Cycloheptyl-2-methoxyacetic acid into Novel Polymer Architectures

The presence of a carboxylic acid functional group makes 2-Cycloheptyl-2-methoxyacetic acid a viable candidate as a monomer or a modifying agent in the synthesis of new polymers. Its incorporation could impart unique properties stemming from its bulky, flexible seven-membered aliphatic ring.

Monomer Synthesis and Polymerization Mechanisms Involving 2-Cycloheptyl-2-methoxyacetic acid

2-Cycloheptyl-2-methoxyacetic acid is suitable for integration into polymer chains primarily through condensation polymerization. The carboxylic acid group can react with hydroxyl or amine functionalities to form ester or amide linkages, respectively. This allows it to be used as a co-monomer in the production of polyesters or polyamides.

For instance, in polyester (B1180765) synthesis, 2-Cycloheptyl-2-methoxyacetic acid could be reacted with a diol. The reaction proceeds via Fischer esterification, where the carboxylic acid protonates, making the carbonyl carbon susceptible to nucleophilic attack by the alcohol. This is typically catalyzed by a strong acid. The bulky cycloheptyl group would likely influence the reaction kinetics compared to smaller aliphatic or aromatic acids.

Alternatively, the monomer could first be converted to a more reactive derivative, such as an acyl chloride by reacting it with thionyl chloride, or an ester for use in transesterification polymerization. These methods could facilitate polymerization under milder conditions.

Characterization of Mechanical, Thermal, and Optical Properties of Resultant Polymers

The inclusion of the 2-cycloheptyl-2-methoxyacetyl moiety into a polymer backbone is hypothesized to significantly alter the material's properties. The large, flexible cycloheptyl group would increase the free volume within the polymer matrix, likely lowering the glass transition temperature (Tg) and potentially increasing solubility in organic solvents.

Mechanical Properties: The bulky side group would disrupt chain packing and reduce intermolecular forces, which could lead to a lower tensile strength and Young's modulus but potentially enhanced flexibility and impact resistance.

Optical Properties: Polymers incorporating this monomer are expected to be amorphous and thus optically transparent. The aliphatic nature of the cycloheptyl group would result in a relatively low refractive index compared to polymers containing aromatic rings. The specific optical properties would be influenced by the final polymer's density and electronic structure. google.com

Interactive Table 1: Hypothetical Properties of a Polyester Incorporating 2-Cycloheptyl-2-methoxyacetic acid. This table presents potential characteristics that researchers would investigate. The values are illustrative and based on general principles of polymer science.

PropertyProjected CharacteristicRationale
Glass Transition Temp. (Tg) LoweredThe bulky, flexible cycloheptyl group increases free volume and chain mobility.
Tensile Strength DecreasedDisruption of inter-chain packing reduces cohesive forces.
Solubility IncreasedThe non-polar, bulky group can enhance solubility in common organic solvents.
Refractive Index LowThe aliphatic nature leads to a lower refractive index compared to aromatic polymers. google.com
Optical Clarity HighThe non-crystalline (amorphous) structure promoted by the bulky group would result in transparency. google.com

Ligand Design for Homogeneous and Heterogeneous Catalysis Utilizing 2-Cycloheptyl-2-methoxyacetic acid

The structure of 2-Cycloheptyl-2-methoxyacetic acid is well-suited for use as a ligand in organometallic catalysis. The carboxylic acid and methoxy (B1213986) groups can act as coordination sites for a metal ion, creating a stable complex that can catalyze various organic reactions.

Metal Chelation Properties and Coordination Chemistry of 2-Cycloheptyl-2-methoxyacetic acid

The molecule can function as a bidentate ligand. The carboxylate group (once deprotonated) offers a strong binding site for a metal cation, while the oxygen atom of the nearby methoxy group can also donate a lone pair of electrons to form a stable five-membered chelate ring with the metal center. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands. google.com The large cycloheptyl group provides significant steric bulk around the metal center, which is a crucial feature for controlling the selectivity of catalytic reactions. d-nb.info

The coordination complex formation can be represented as: Mn+ + C10H17O3- → M(C10H17O3)x+

The specific coordination number and geometry would depend on the metal ion, its oxidation state, and the reaction conditions.

Catalytic Activity in Specific Organic Transformations (e.g., Asymmetric Synthesis, Esterification, Oxidation)

Asymmetric Synthesis: For applications in asymmetric catalysis, a chiral version of the ligand, such as (R)- or (S)-2-Cycloheptyl-2-methoxyacetic acid, would be required. A complex formed between a metal and this chiral ligand creates a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. d-nb.info This is particularly valuable in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active. d-nb.info

Esterification: The carboxylic acid functionality of the molecule itself can act as an acid catalyst for esterification reactions, following the general mechanism of Fischer esterification. cymitquimica.comnist.gov Furthermore, a metal complex of the ligand could serve as a Lewis acid catalyst, potentially offering higher activity and selectivity under milder conditions.

Oxidation: Metal complexes are widely used as oxidation catalysts. A complex of 2-Cycloheptyl-2-methoxyacetic acid with a redox-active metal (e.g., manganese, iron, or copper) could potentially catalyze the selective oxidation of various substrates, such as alcohols or alkenes. The ligand's steric and electronic properties would modulate the reactivity and selectivity of the metal center.

Interactive Table 2: Hypothetical Catalytic Performance in Asymmetric Aldol Reaction. This table illustrates the potential of a chiral metal complex of 2-Cycloheptyl-2-methoxyacetic acid as a catalyst.

CatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)
[Rh((R)-C10H17O3)2]BenzaldehydeAcetone8592% (S)
[Cu((S)-C10H17O3)]p-NitrobenzaldehydeCyclohexanone9195% (R)

Self-Assembly and Supramolecular Chemistry Involving 2-Cycloheptyl-2-methoxyacetic acid

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Carboxylic acids are powerful building blocks in this field due to their ability to form strong and directional hydrogen bonds. nih.gov

2-Cycloheptyl-2-methoxyacetic acid possesses all the necessary features for forming complex supramolecular structures. The primary interaction driving its self-assembly is the formation of a robust hydrogen-bonded dimer between the carboxylic acid groups of two molecules. researchgate.net This creates a dimeric core with two outward-facing bulky, non-polar cycloheptyl groups.

Hydrogen Bonding Networks and Crystal Engineering

There is currently no published research on the hydrogen bonding capabilities of 2-Cycloheptyl-2-methoxyacetic acid. The molecule possesses both a hydrogen bond donor (the carboxylic acid group) and acceptors (the ether and carbonyl oxygens), which theoretically allows for the formation of various hydrogen-bonded networks. However, without experimental data, any discussion of its specific supramolecular structures or its utility in crystal engineering—the design and synthesis of crystalline solids with desired properties—would be purely conjectural. Crystal engineering often relies on understanding the predictable patterns of intermolecular interactions, which have not been studied for this compound. nih.govub.edu

Formation of Co-crystals and Inclusion Compounds

Similarly, the capacity of 2-Cycloheptyl-2-methoxyacetic acid to form co-crystals or inclusion compounds is an unexplored area. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, could potentially be used to modify the physicochemical properties of the compound. csmres.co.uk Inclusion compounds, where one chemical species is entrapped within the crystal lattice of another, represent another avenue for materials design that has not been investigated for this specific molecule.

Exploration of 2-Cycloheptyl-2-methoxyacetic acid in Functional Coatings, Surface Modification, and Advanced Composite Materials

No studies have been found that investigate the use of 2-Cycloheptyl-2-methoxyacetic acid in the development of functional coatings, for the modification of material surfaces, or as a component in advanced composite materials. The bulky cycloheptyl group and the presence of both polar and non-polar moieties could theoretically impart specific properties to surfaces or polymers, but any such potential remains unverified by experimental research. researchgate.net

Advanced Analytical Methodologies for Purity Assessment and Quantification of 2 Cycloheptyl 2 Methoxyaceticacid

Capillary Electrophoresis (CE) for High-Resolution Separation and Quantification

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool, offering high separation efficiency, rapid analysis times, and minimal consumption of reagents and samples. nih.gov Its application is particularly well-suited for the analysis of charged species, making it an ideal technique for the purity assessment of 2-Cycloheptyl-2-methoxyacetic acid, which possesses a carboxylic acid functional group.

The most common mode of CE for this purpose is Capillary Zone Electrophoresis (CZE). In CZE, separation is achieved based on the differences in the electrophoretic mobility of analytes in an electric field. nih.gov For 2-Cycloheptyl-2-methoxyacetic acid, analysis is performed by dissolving the sample in a background electrolyte (BGE) buffer with a pH above the pKa of the carboxylic acid group, ensuring it exists in its anionic (carboxylate) form. This negatively charged ion will migrate toward the anode, but the bulk flow of the BGE, known as the electroosmotic flow (EOF), typically moves towards the cathode, carrying all species with it. Separation occurs because the analyte's own electrophoretic mobility counteracts the EOF to a specific degree, causing it to be detected at a characteristic time.

Method development for the CZE analysis of 2-Cycloheptyl-2-methoxyacetic acid would involve the optimization of several key parameters:

Background Electrolyte (BGE): The pH and concentration of the BGE are critical. A buffer system such as phosphate (B84403) or borate (B1201080) would be selected. The pH must be optimized to ensure consistent ionization of the analyte and potential impurities, while the concentration affects the ionic strength, which influences migration times and peak shape. nih.gov

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but also generate more Joule heating, which can degrade resolution. A typical range of 15-30 kV would be investigated.

Capillary Dimensions: The internal diameter and total length of the fused-silica capillary affect separation efficiency and analysis time. Narrower capillaries (e.g., 50 µm) offer better heat dissipation and resolution.

Injection Method: Hydrodynamic injection, which uses a pressure pulse to introduce a small plug of the sample into the capillary, is common and provides reproducible injection volumes. analyticaltoxicology.com

The high resolving power of CE allows for the separation of the main compound from closely related impurities, such as synthetic precursors, degradation products, or isomers. Quantification is achieved by relating the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

Table 1: Illustrative Data for CZE Method Development: Effect of BGE pH on Migration Time and Resolution

BGE pH Analyte Migration Time (min) Resolution (Rs) from Impurity X Peak Asymmetry
7.0 5.8 1.4 1.1
7.5 6.5 1.9 1.0
8.0 7.2 2.1 1.0
8.5 8.1 1.8 1.2

This table presents hypothetical data to illustrate the optimization process for a CZE method. The optimal pH is selected based on achieving the best resolution (Rs > 1.5) in a reasonable analysis time with good peak shape.

Gravimetric and Titrimetric Methods for Precise Determination of Carboxylic Acid Content

While modern instrumental methods are powerful, classical chemical methods like titrimetry and gravimetry remain highly valuable for providing orthogonal, first-principle measurements of specific functional groups. For 2-Cycloheptyl-2-methoxyacetic acid, these methods can precisely determine the content of the carboxylic acid moiety.

Titrimetric Analysis: Acid-base titration is a straightforward and cost-effective method for quantifying the carboxylic acid content. The analysis involves dissolving a precisely weighed amount of the sample in a suitable solvent (e.g., a water/ethanol mixture) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to an endpoint. The endpoint can be detected using a colorimetric indicator (e.g., phenolphthalein) or, more accurately, by monitoring the pH change with a potentiometer. The potentiometric titration curve (pH vs. volume of titrant) provides a clear inflection point corresponding to the equivalence point. The carboxylic acid content is calculated based on the stoichiometry of the acid-base reaction.

Gravimetric Analysis: Gravimetric analysis involves the quantitative precipitation of the analyte from solution, followed by the isolation and weighing of the precipitate. For 2-Cycloheptyl-2-methoxyacetic acid, a potential gravimetric method would involve reacting a solution of the compound with a cation that forms an insoluble carboxylate salt, such as silver (Ag⁺) or calcium (Ca²⁺). For example, adding a solution of silver nitrate (B79036) to a neutralized solution of the analyte would precipitate silver cycloheptylmethoxyacetate. The precipitate would then be carefully filtered, washed to remove excess reagents, dried to a constant weight, and weighed. The initial amount of the carboxylic acid can be calculated from the mass of the precipitate and its known chemical formula. This method is less common for routine analysis but can serve as a fundamental reference method.

Table 3: Example of Potentiometric Titration Data for Carboxylic Acid Content

Sample Weight (mg) NaOH Titrant Concentration (M) Volume of NaOH at Equivalence Point (mL) Calculated Carboxylic Acid Content (% w/w)
250.5 0.1012 13.15 98.8
252.1 0.1012 13.26 99.0
249.8 0.1012 13.11 98.7

The content is calculated based on the 1:1 molar reaction between the monoprotic acid and NaOH.

Validation of Analytical Methods for Robustness, Precision, and Accuracy in Research Settings

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research applications, key validation parameters include robustness, precision, and accuracy, ensuring that the data generated are reliable and reproducible. gavinpublishers.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. gavinpublishers.com For a CZE method, robustness would be tested by slightly varying conditions such as BGE pH (e.g., ±0.2 units), applied voltage (e.g., ±5%), and capillary temperature (e.g., ±2 °C). The method is considered robust if the results for key outputs like migration time, peak area, and resolution remain within predefined acceptance criteria.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This is usually determined by performing at least six replicate measurements of the same sample.

Intermediate Precision: Expresses the variation within a single laboratory, reflecting changes in operator, equipment, and day of analysis.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. gavinpublishers.com It can be determined by analyzing a sample to which a known amount of pure analyte has been added (spiked sample recovery). The accuracy is then expressed as the percentage of the known amount that is recovered by the assay. For assay and purity methods, accuracy is often evaluated at multiple concentration levels across the analytical range. europa.eu

RSD: Relative Standard Deviation

By rigorously validating these advanced analytical methods, researchers can establish a high degree of confidence in the purity and quantification of 2-Cycloheptyl-2-methoxyacetic acid, underpinning the integrity of subsequent scientific investigations.

Future Research Directions and Unexplored Avenues for 2 Cycloheptyl 2 Methoxyaceticacid

Discovery of Novel and More Efficient Synthetic Pathways

Currently, the synthesis of 2-Cycloheptyl-2-methoxyacetic acid is not well-documented in publicly available literature. A plausible, yet unverified, approach could be adapted from general methods for α-alkoxy acid synthesis. One such general method involves the reaction of an alcohol with a base in an aprotic solvent to form an alkoxide, which is then reacted with a monohaloacetic acid ester. Subsequent de-esterification yields the desired α-alkoxyacetic acid. google.com

Future research should focus on developing and optimizing synthetic routes that are not only efficient but also stereoselective, given the chiral center at the α-carbon. Potential avenues for exploration include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the α-position would be a significant advancement. This could involve the use of chiral auxiliaries or catalysts to induce facial selectivity during the introduction of the methoxy (B1213986) group or the cycloheptyl moiety.

Flow Chemistry: Investigating continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially exothermic steps.

Green Chemistry Approaches: The exploration of more environmentally benign solvents, catalysts, and reaction conditions would align with modern synthetic chemistry principles. This could include enzymatic resolutions or the use of biocatalysis.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Pathways for 2-Cycloheptyl-2-methoxyacetic acid

Synthetic PathwayKey ReagentsPotential AdvantagesPotential Challenges
Williamson Ether SynthesisCycloheptylmethanol, Bromoacetic acid derivativeReadily available starting materialsHarsh reaction conditions, potential for side reactions
Asymmetric AlkylationChiral enolate of a cycloheptyl acetic acid derivativeHigh enantioselectivityRequires stoichiometric chiral auxiliary
Catalytic Asymmetric SynthesisCycloheptylglyoxylic acid derivative, chiral catalystAtom economy, high enantioselectivity with right catalystCatalyst development and screening required

In-depth Investigation of Unexplored Reactivity and Transformations

The reactivity of 2-Cycloheptyl-2-methoxyacetic acid is a virgin territory for chemical exploration. The interplay between the sterically demanding cycloheptyl group and the electronically influencing methoxy and carboxylic acid functionalities could lead to unique chemical behavior.

Future studies should systematically investigate its reactivity in various transformations, including:

Reactions at the α-Carbon: While the α-proton is generally considered less acidic in carboxylic acids compared to ketones, its activation could lead to interesting substitution reactions. msu.edu The Hell-Volhard-Zelinsky reaction, for instance, allows for α-halogenation of carboxylic acids. youtube.comyoutube.com Investigating such reactions with 2-Cycloheptyl-2-methoxyacetic acid could provide access to a range of functionalized derivatives.

Decarboxylation Reactions: The carboxylic acid group can be a precursor to other functionalities via decarboxylation. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, enabling the formation of C-C and C-heteroatom bonds. princeton.edunih.gov

Transformations of the Carboxylic Acid Group: Standard transformations such as esterification, amidation, and reduction to the corresponding alcohol should be explored to create a library of derivatives with diverse properties.

Expansion of Derivatization Strategies Towards Structurally Complex Analogues

Systematic derivatization is key to unlocking the full potential of a novel scaffold. For 2-Cycloheptyl-2-methoxyacetic acid, derivatization strategies can be envisioned at multiple sites. The process of chemical modification to create a new compound with properties suitable for analysis is known as derivatization. researchgate.net

Modification of the Carboxyl Group: As mentioned, conversion to esters and amides can modulate properties like solubility and biological activity. Coupling with various amines or alcohols would generate a diverse set of analogues. nih.govsigmaaldrich.com

Modification of the Cycloheptyl Ring: Functionalization of the cycloheptyl ring, for example, through C-H activation or by starting with pre-functionalized cycloheptyl building blocks, would introduce additional points of diversity.

Modification of the Methoxy Group: Although less common, demethylation followed by re-alkylation with different alkyl groups could be explored to fine-tune steric and electronic properties.

Table 2 presents a hypothetical library of derivatives for initial exploration.

Table 2: Potential Derivatives of 2-Cycloheptyl-2-methoxyacetic acid for Future Synthesis

Derivative NameModification SitePotential Application Area
Methyl 2-cycloheptyl-2-methoxyacetateCarboxyl groupPrecursor for further reactions, analytical standard
N-Benzyl-2-cycloheptyl-2-methoxyacetamideCarboxyl groupMedicinal chemistry screening
2-Cycloheptyl-2-methoxyethanolCarboxyl group (reduction)Building block for polymers or ligands
2-(4-Hydroxycycloheptyl)-2-methoxyacetic acidCycloheptyl ringIntroduction of a handle for further functionalization

Advanced Mechanistic Studies of 2-Cycloheptyl-2-methoxyacetic acid in Catalytic Systems

The structural features of 2-Cycloheptyl-2-methoxyacetic acid make it an intriguing candidate as a ligand or additive in catalytic systems. The chiral center and the presence of both a hard (carboxylate) and a softer (ether) donor atom could allow for effective coordination to metal centers.

Future research should focus on:

Coordination Chemistry: Investigating its coordination behavior with various transition metals to understand the stability and geometry of the resulting complexes.

Asymmetric Catalysis: Employing the enantiomerically pure forms of the acid as chiral ligands in asymmetric catalysis. The bulky cycloheptyl group could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivities in reactions such as reductions, oxidations, or C-C bond formations.

Metallaphotoredox Catalysis: Exploring its role as a substrate or a ligand in metallaphotoredox-mediated reactions, which have shown great promise for the functionalization of carboxylic acids. princeton.edunih.gov

Identification of Novel Applications in Emerging Scientific and Technological Fields

The unique structure of 2-Cycloheptyl-2-methoxyacetic acid opens the door to a wide range of potential applications that are yet to be explored.

Medicinal Chemistry: Many biologically active molecules contain carboxylic acid moieties. longdom.org The lipophilic cycloheptyl group combined with the polar methoxy and carboxyl groups could lead to interesting pharmacological profiles. Screening of the parent compound and its derivatives against various biological targets is a logical next step.

Materials Science: Carboxylic acid-containing polymers have found applications in various fields. nih.gov Derivatives of 2-Cycloheptyl-2-methoxyacetic acid could be used as monomers for the synthesis of novel polymers with tailored properties, such as biodegradability or specific thermal characteristics.

Chiral Resolving Agents: The enantiomerically pure forms of the acid could be investigated as chiral resolving agents for the separation of racemic mixtures of amines or alcohols.

Interdisciplinary Research Collaborations to Leverage the Unique Structural Features of 2-Cycloheptyl-2-methoxyacetic acid

The full potential of 2-Cycloheptyl-2-methoxyacetic acid can only be realized through collaborative efforts that bridge different scientific disciplines.

Collaboration with Computational Chemists: Theoretical studies could provide insights into the conformational preferences, electronic properties, and potential interactions of the molecule, guiding experimental design.

Partnerships with Biologists and Pharmacologists: To explore the potential medicinal applications, collaboration with life scientists is essential for biological screening and mechanism of action studies.

Joint Ventures with Materials Scientists: To develop novel materials, collaboration with polymer chemists and materials scientists will be crucial for the synthesis and characterization of new polymers and materials based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cycloheptyl-2-methoxyacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., cyclohexyl or phenyl-substituted methoxyacetic acids) typically involves alkylation of cycloheptyl precursors followed by methoxy group introduction via nucleophilic substitution or ester hydrolysis. For example, (S)-2-methoxy-2-phenylacetic acid is synthesized using chiral catalysts to control stereochemistry . For 2-cycloheptyl derivatives, Grignard reactions or Friedel-Crafts alkylation could be adapted, with purification via recrystallization or column chromatography. Optimization may require adjusting solvent polarity (e.g., THF vs. DCM) and temperature to enhance yield .

Q. How can researchers validate the purity and structural integrity of 2-Cycloheptyl-2-methoxyacetic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm cycloheptyl proton environments (δ 1.2–2.1 ppm for aliphatic protons) and methoxy group singlet (δ ~3.3 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FTIR : Verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling 2-Cycloheptyl-2-methoxyacetic acid in the lab?

  • Methodological Answer : Follow general guidelines for carboxylic acid derivatives:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the methoxy group .
  • Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-Cycloheptyl-2-methoxyacetic acid?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The cycloheptyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position, cycloheptyl ring strain) with activity data from analogues. For example, 2-(Cyclohex-2-en-1-yl)acetic acid showed enzyme inhibition dependent on ring conformation .

Q. What strategies resolve contradictions in reported bioactivity data for methoxy-substituted carboxylic acids?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For instance, anti-inflammatory activity may vary due to differences in LPS-induced inflammation models .
  • Isomer-Specific Testing : Separate enantiomers via chiral HPLC (e.g., using amylose-based columns) to assess stereochemical impacts on activity .

Q. How can researchers design enantioselective syntheses for 2-Cycloheptyl-2-methoxyacetic acid?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts to induce asymmetry during alkylation steps .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze ester intermediates selectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.